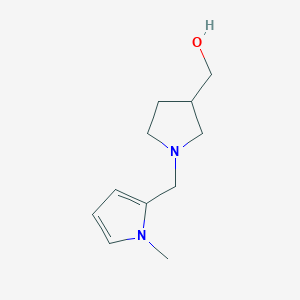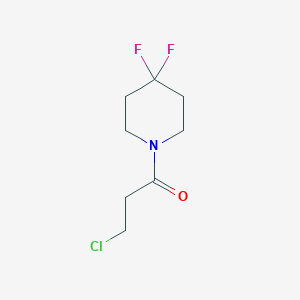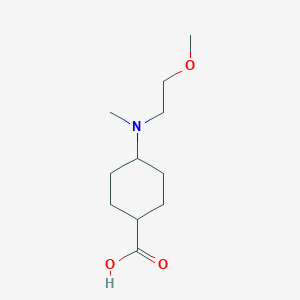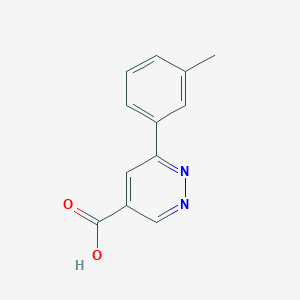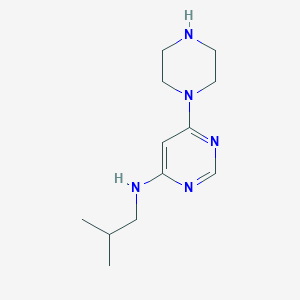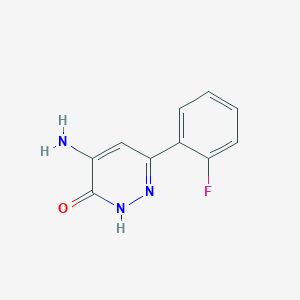
4-Amino-6-(2-fluorophenyl)pyridazin-3-ol
Overview
Description
Scientific Research Applications
1. Synthesis and Biological Activity
Pyridazinone derivatives, closely related to 4-Amino-6-(2-fluorophenyl)pyridazin-3-ol, have been synthesized and evaluated for various biological activities. For instance, new pyridazinone derivatives were synthesized and characterized for their inhibitory effects on human cancer cell lines, exhibiting significant inhibitory activity close to standard methotrexate. These compounds also displayed potent antiangiogenic and antioxidant activities, indicating their potential application in cancer therapy and protection against oxidative stress (Kamble et al., 2015).
2. Chemical Synthesis and Intermediates
A compound structurally similar to this compound was synthesized as an intermediate for the preparation of biologically active compounds. The synthesis involved a multi-step process, including nitration, chlorination, N-alkylation, reduction, and condensation, highlighting the compound's role as a versatile intermediate in organic synthesis (Wang et al., 2016).
3. Antimicrobial and Antitumor Activity
Pyridazinone derivatives have been reported for their antimicrobial and antitumor activities. For example, a series of substituted pyridazinones were synthesized, and their antimicrobial activity was assessed against six microorganisms. Additionally, certain pyridazinone derivatives showed notable antitumor activity against cancer cell lines, suggesting their potential as anticancer agents (El-Mariah et al., 2006).
4. Herbicidal Activities
Pyridazinone derivatives have also found applications in agriculture as herbicides. A series of pyridazine derivatives exhibited bleaching and herbicidal activities, with some compounds showing equal or higher herbicidal activities compared to commercial bleaching herbicides against certain plants (Xu et al., 2008).
5. Nonlinear Optical Properties
Certain pyridazinone derivatives have been synthesized and characterized for their nonlinear optical properties and molecular docking analyses. These studies have provided insights into the binding modes of the compounds and their potential applications in the field of materials science (Jayarajan et al., 2019).
6. Aspartic Protease Inhibitory and Nematocidal Activity
A compound related to this compound demonstrated significant inhibitory activity against aspartic proteases and nematocidal activity against developmental stages of C. elegans, highlighting its potential therapeutic applications (Ashry et al., 2014).
Future Directions
Mechanism of Action
Target of Action
Pyridazinone derivatives, which are structurally similar to “4-Amino-6-(2-fluorophenyl)pyridazin-3-ol”, have been shown to interact with a range of biological targets and exhibit various physiological effects . For example, some pyridazinone derivatives have been shown to inhibit phosphodiesterase-III (PDE-III), leading to enhanced potency .
Mode of Action
The exact mode of action would depend on the specific biological target. For instance, if the target is PDE-III, the compound might inhibit the enzyme, leading to an increase in cyclic AMP levels, which can have various downstream effects .
Biochemical Pathways
Again, the affected pathways would depend on the specific target. In the case of PDE-III inhibition, the compound could affect pathways related to cyclic AMP signaling .
Pharmacokinetics
Similar compounds have been used as drugs and agrochemicals, suggesting they have suitable pharmacokinetic properties .
Result of Action
The molecular and cellular effects would depend on the specific target and the biochemical pathways affected. For example, inhibition of PDE-III could lead to relaxation of smooth muscle, among other effects .
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors. For example, pH could affect the compound’s stability and its ability to interact with its target .
Biochemical Analysis
Biochemical Properties
4-Amino-6-(2-fluorophenyl)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit phosphodiesterase (PDE) enzymes, which are crucial in regulating intracellular levels of cyclic nucleotides . By inhibiting PDE, this compound can modulate signaling pathways that rely on cyclic AMP and cyclic GMP, thereby affecting various physiological processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of PDE enzymes can lead to increased levels of cyclic AMP, which in turn can activate protein kinase A (PKA) and other downstream signaling molecules . This activation can result in changes in gene expression and metabolic activities, impacting cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its primary mechanism of action involves the inhibition of PDE enzymes, which prevents the breakdown of cyclic nucleotides . This inhibition leads to elevated levels of cyclic AMP and cyclic GMP, which can activate various signaling pathways and result in physiological changes. Additionally, this compound may interact with other proteins and receptors, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including alterations in gene expression and metabolic activities.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or neurotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the metabolism of cyclic nucleotides and other biomolecules . The compound’s inhibition of PDE enzymes can affect metabolic flux and alter metabolite levels, impacting various physiological processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. Understanding the transport and distribution mechanisms is crucial for optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.
Properties
IUPAC Name |
5-amino-3-(2-fluorophenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O/c11-7-4-2-1-3-6(7)9-5-8(12)10(15)14-13-9/h1-5H,(H2,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDCPPCDULQEJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)C(=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-({[(2-Aminophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475564.png)

![Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1475570.png)
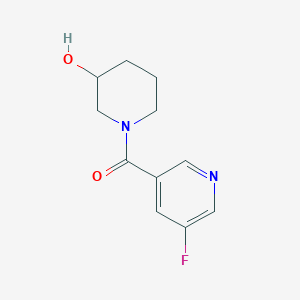
![1-{[(2,3-dihydro-1H-inden-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475572.png)
